2,4-dimethoxy-N-prop-2-enylbenzamide
Description
2,4-Dimethoxy-N-prop-2-enylbenzamide (CAS 73664-69-4) is a substituted benzamide derivative with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . Its structure features a benzamide core substituted with methoxy groups at the 3- and 4-positions (often referred to as 3,4-dimethoxy in some sources due to positional ambiguity) and an allyl (prop-2-enyl) group attached to the amide nitrogen . Key identifiers include:
Properties
CAS No. |
433701-73-6 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25g/mol |
IUPAC Name |
2,4-dimethoxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C12H15NO3/c1-4-7-13-12(14)10-6-5-9(15-2)8-11(10)16-3/h4-6,8H,1,7H2,2-3H3,(H,13,14) |
InChI Key |
ZVPNDARLMULCAP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NCC=C)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC=C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,4-dimethoxy-N-prop-2-enylbenzamide with structurally or functionally analogous benzamide derivatives:
Key Comparative Insights:
Electronic Effects: Methoxy groups in this compound act as electron donors, contrasting with electron-withdrawing nitro (e.g., 4-bromo-N-(2-nitrophenyl)benzamide ) or sulfamoyl groups (e.g., benzothiazole derivatives ). Allyl substituents offer unique reactivity (e.g., radical or cycloaddition reactions) compared to bulky tert-butyl (e.g., N-(2-(tert-butyl)phenyl)-4-methoxybenzamide ) or thioamide groups .
Biological Relevance: Dimethoxybenzamides are common in drug design (e.g., anticoagulants or CNS agents), but the allyl group in the target compound may confer distinct pharmacokinetic properties vs. dimethylamide () or alkylamino chains ().
Synthetic Utility :
- The allyl group in this compound could enable post-synthetic modifications (e.g., thiol-ene reactions), unlike static substituents in N,N-dimethyl-2-propoxybenzamide or crystallographically characterized bromo/nitro analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
